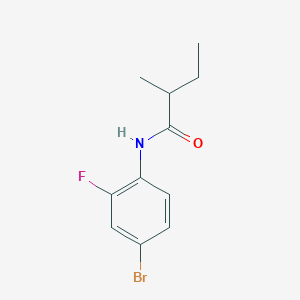![molecular formula C20H24N2O5S2 B11172406 3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11172406.png)
3-(phenylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is a complex organic compound that features both benzenesulfonyl and piperidine-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzenesulfonyl chloride and piperidine-1-sulfonyl chloride intermediates. These intermediates are then reacted with appropriate amines and other reagents under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Shares the benzenesulfonyl group but differs in the presence of a trifluoromethyl group.
3-(Piperidin-1-ylsulfonyl)phenylboronic acid: Contains the piperidine-1-sulfonyl group but has a boronic acid moiety instead of the benzenesulfonyl group.
Uniqueness
3-(BENZENESULFONYL)-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]PROPANAMIDE is unique due to the combination of both benzenesulfonyl and piperidine-1-sulfonyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24N2O5S2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C20H24N2O5S2/c23-20(13-16-28(24,25)18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)29(26,27)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
InChI Key |
BIRBJAQJUXOFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-methoxyethyl)sulfanyl]-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172326.png)
![1-(furan-2-ylcarbonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11172338.png)

![3-fluoro-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11172353.png)

![1-(4-fluorophenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11172365.png)

![1-(3-chloro-4-methylphenyl)-5-oxo-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B11172373.png)
![2-bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172377.png)

![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide](/img/structure/B11172386.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethylbenzamide](/img/structure/B11172389.png)
![2,2-dimethyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11172405.png)
